N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
Description
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a triazolo-pyrimidine core linked to an azetidine carboxamide moiety and a fluorinated phenyl substituent. The compound’s fluorine-rich design enhances metabolic stability and lipophilicity, critical for bioavailability. Comparative studies with structurally analogous compounds are essential to elucidate structure-activity relationships (SAR) and optimize pharmacological profiles.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4N7O/c1-26-13-12(24-25-26)14(22-7-21-13)27-5-8(6-27)15(28)23-9-2-3-11(17)10(4-9)16(18,19)20/h2-4,7-8H,5-6H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQCPQGFCTWFEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC4=CC(=C(C=C4)F)C(F)(F)F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-3-(trifluoromethyl)phenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide, identified by its CAS number 1448133-44-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 395.31 g/mol |
| CAS Number | 1448133-44-5 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in critical pathways such as nucleotide synthesis and cell proliferation.
Enzyme Inhibition Studies
In vitro assays have shown that the compound exhibits inhibitory activity against several enzymes:
- Dihydroorotate dehydrogenase (DHODH) : Significant inhibition was observed with IC values in the nanomolar range. This suggests potential applications in treating malaria and other parasitic infections where DHODH plays a crucial role .
Efficacy in Biological Assays
The compound's efficacy has been evaluated through various biological assays:
- Antimalarial Activity : In a P. berghei mouse model, the compound demonstrated significant suppression of parasite growth, indicating its potential as an antimalarial agent .
- Cytotoxicity Assays : The compound was tested against P. falciparum 3D7 cells, showing a correlation between enzyme inhibition and cell growth inhibition, further supporting its therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is key to optimizing the biological activity of this compound:
- Substituent Effects : Variations in the trifluoromethyl and fluorophenyl groups significantly affect potency. Compounds with highly hydrophobic characteristics tended to exhibit stronger inhibitory effects against DHODH .
| Compound Variant | IC (nM) |
|---|---|
| Original Lead | <100 |
| Variant A | 150 |
| Variant B | 75 |
Case Studies
Several case studies highlight the potential applications of this compound in treating infectious diseases:
- Case Study on Malaria : A study involving the use of this compound in a murine model showed promising results with notable reductions in parasitemia levels compared to controls .
- Case Study on Cancer Cell Lines : The compound was also tested against various cancer cell lines, where it exhibited selective cytotoxicity, suggesting a dual role as an anticancer agent .
Comparison with Similar Compounds
Discussion
The lumping strategy () supports grouping triazolo-pyrimidine derivatives for SAR studies, as minor structural changes (e.g., fluorine position) significantly alter properties . For instance, trifluoromethyl groups enhance metabolic stability compared to single fluorine atoms. Future research should prioritize crystallographic studies (via SHELX-based refinement) to resolve conformational details and validate NMR-predicted substituent effects .
Preparation Methods
Triflation of Diethylbis(Hydroxymethyl)Malonate
Diethylbis(hydroxymethyl)malonate undergoes triflation using triflic anhydride (RC-S(O)2-O-S(O)2-RC) in polar aprotic solvents (e.g., acetonitrile, dimethylsulfoxide). This step introduces the triflate leaving group, critical for subsequent cyclization.
Intramolecular Cyclization
The triflated intermediate reacts with amines (e.g., methylamine) to form the azetidine ring via intramolecular nucleophilic substitution. This step achieves >80% yield in dimethylformamide at 60–80°C.
Decarboxylation and Hydrogenation
Decarboxylation under acidic conditions (HCl/EtOH) removes the ethyl ester groups, followed by hydrogenation (H2/Pd-C) to yield azetidine-3-carboxylic acid. This method avoids toxic reagents and reduces reaction steps compared to earlier approaches.
Preparation of 3-Methyl-3H-Triazolo[4,5-d]Pyrimidin-7-Yl Derivatives
The triazolopyrimidine core is synthesized via cyclocondensation and functionalization:
Cyclocondensation of 3,5-Diamino-1,2,4-Triazole
Reaction with α,β-unsaturated ketones (e.g., benzylideneacetone) in dimethylformamide at reflux forms the triazolopyrimidine scaffold. For 3-methyl substitution, methyl groups are introduced via N-alkylation using methyl iodide or dimethyl sulfate.
Oxidation and Aromatization
Intermediate dihydrotriazolopyrimidines are oxidized to aromatic derivatives using N-bromosuccinimide (NBS) in ethanol, achieving >90% conversion. This step ensures stability and reactivity for subsequent coupling reactions.
Coupling of Azetidine and Triazolopyrimidine Moieties
Nucleophilic Substitution at Azetidine Nitrogen
The azetidine nitrogen reacts with 7-chloro-3-methyltriazolopyrimidine in dimethylacetamide at 100°C, facilitated by potassium carbonate as a base. This step forms the 1-(triazolopyrimidin-7-yl)azetidine intermediate with 70–75% yield.
Palladium-Catalyzed Cross-Coupling
Alternative methods employ Buchwald-Hartwig amination using Pd(OAc)2 and Xantphos ligand, enabling coupling under milder conditions (80°C, toluene). This approach minimizes side reactions and improves regioselectivity.
Formation of the Carboxamide Linkage
Activation of Azetidine-3-Carboxylic Acid
The carboxylic acid is converted to an acyl chloride using oxalyl chloride in dichloromethane. Alternatively, carbodiimide-mediated activation (EDCl/HOBt) in tetrahydrofuran enables direct coupling.
Reaction with 4-Fluoro-3-(Trifluoromethyl)Aniline
The activated acid reacts with 4-fluoro-3-(trifluoromethyl)aniline in dichloromethane at room temperature, achieving 85–90% yield. Excess amine (1.2 equiv) ensures complete conversion, with purification via recrystallization from ethanol/water.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Triazolopyrimidine Functionalization
Positional isomerism during cyclocondensation is mitigated by using electron-deficient ketones and stoichiometric acetic anhydride.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but require strict moisture control. Lower temperatures (0–25°C) improve selectivity during acyl chloride formation.
Scalability and Cost
The patent route offers superior scalability (kilogram-scale demonstrated), while academic methods prioritize atom economy and reduced metal catalyst use.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Triazolopyrimidine core formation : Cyclization of precursors (e.g., aminopyrimidines with azides) under controlled temperatures (80–120°C) .
- Azetidine coupling : Nucleophilic substitution or amide bond formation between the triazolopyrimidine core and azetidine-3-carboxylic acid derivatives .
- Final functionalization : Introduction of the 4-fluoro-3-(trifluoromethyl)phenyl group via Buchwald-Hartwig or Ullmann coupling .
Q. Characterization methods :
Q. How is the compound’s solubility profile optimized for in vitro assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or PEG-400 to enhance aqueous solubility while minimizing cytotoxicity .
- Structural modifications : Introducing polar groups (e.g., hydroxyl or amine) on the azetidine ring improves solubility but may reduce target affinity .
- pH adjustment : Buffered solutions (pH 6.5–7.4) stabilize the compound in biological matrices .
Q. What in vitro screening protocols are recommended for initial bioactivity assessment?
- Kinase inhibition assays : Use TR-FRET-based platforms to evaluate binding to kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
- Cytotoxicity profiling : Screen against HEK-293 or HepG2 cells using MTT assays (48–72 hr exposure) .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Advanced Research Questions
Q. How can contradictory bioactivity data between enzyme assays and cell-based models be resolved?
- Mechanistic deconvolution :
- Perform target engagement studies (e.g., CETSA) to confirm intracellular target binding .
- Assess off-target effects via kinome-wide profiling (e.g., KINOMEscan) .
- Pharmacokinetic factors : Measure cellular uptake via LC-MS to rule out poor membrane permeability .
Q. What strategies address low synthetic yields during azetidine coupling?
- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Xantphos-Pd-G3) to improve coupling efficiency .
- Solvent effects : Use DMA or NMP instead of DMF to reduce side reactions (e.g., azetidine ring opening) .
- Temperature control : Lower reaction temperatures (40–60°C) prevent decomposition of heat-sensitive intermediates .
Q. How are structural ambiguities resolved when NMR data are inconclusive?
- 2D NMR techniques :
- Computational modeling : DFT-based chemical shift predictions validate proposed structures .
Q. What methodologies validate target specificity in complex biological systems?
- CRISPR-Cas9 knockout models : Compare activity in wild-type vs. target-deficient cell lines .
- Photoaffinity labeling : Use a bifunctional probe (e.g., diazirine-modified analog) to capture interacting proteins .
- SPR biosensing : Quantify binding kinetics (KD, kon/koff) against recombinant targets .
Q. How are metabolic liabilities identified and mitigated during lead optimization?
- Metabolite ID : Incubate with hepatocytes and profile metabolites via HR-MS/MS .
- Structural stabilization : Replace labile groups (e.g., methyl on triazole with CF₃) to block oxidative metabolism .
- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways in vivo .
Q. What statistical approaches are used to analyze dose-response discrepancies in replicate assays?
- Hierarchical modeling : Account for plate-to-plate variability using mixed-effects regression .
- QC normalization : Include internal controls (e.g., reference inhibitors) to adjust for assay drift .
- Outlier detection : Apply Grubbs’ test to exclude non-physiological data points .
Data Contradiction Analysis
Q. How to reconcile conflicting SAR data between in vitro and in vivo models?
| Factor | In Vitro Bias | In Vivo Bias | Mitigation Strategy |
|---|---|---|---|
| Metabolic stability | Overestimates activity if compound is unstable | Underestimates due to rapid clearance | Parallel microsome stability assays |
| Protein binding | Free fraction overestimated in serum-free media | High binding reduces efficacy | Measure fu (unbound fraction) in plasma |
| Tissue penetration | Not modeled in 2D cultures | Poor penetration in tissues (e.g., brain) | Use 3D spheroids or PAMPA assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
